Tetradecylbenzene

Catalog No.
S702538
CAS No.
1459-10-5
M.F
C20H34
M. Wt
274.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetradecylbenzene

CAS Number

1459-10-5

Product Name

Tetradecylbenzene

IUPAC Name

tetradecylbenzene

Molecular Formula

C20H34

Molecular Weight

274.5 g/mol

InChI

InChI=1S/C20H34/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-18-15-13-16-19-20/h13,15-16,18-19H,2-12,14,17H2,1H3

InChI Key

JZALLXAUNPOCEU-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCC1=CC=CC=C1

Canonical SMILES

CCCCCCCCCCCCCCC1=CC=CC=C1

Reference Standard:

Tetradecylbenzene serves as a reference standard in various analytical techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) due to its well-defined properties like boiling point, melting point, and retention time [, ]. This allows researchers to calibrate their instruments, identify unknown compounds by comparing their retention times, and quantify the presence of specific analytes in their samples.

Organic Synthesis:

Tetradecylbenzene can be used as a starting material for the synthesis of more complex organic molecules. For example, it can be used to prepare long-chain alkylated aromatics, which are valuable building blocks for various functional materials []. However, due to the availability of other more readily available and efficient starting materials, its use in organic synthesis remains limited.

Material Science Research:

Some studies have explored the potential use of tetradecylbenzene in material science research. For instance, research suggests that it can be incorporated into self-assembling systems like micelles and vesicles due to its amphiphilic nature (having both hydrophobic and hydrophilic regions) []. These self-assembled structures can be used in various applications, including drug delivery and material design. However, this area of research is still in its early stages, and further investigation is needed to determine the full potential of tetradecylbenzene in this field.

Tetradecylbenzene, also known as 1-phenyltetradecane or n-tetradecylbenzene, is an organic compound with the molecular formula C20H34C_{20}H_{34} and a molecular weight of approximately 274.484 g/mol. It is categorized as an alkylbenzene, consisting of a tetradecyl group attached to a benzene ring. The compound appears as a clear liquid at room temperature and is insoluble in water but soluble in organic solvents .

Currently, there is limited information specific to the mechanism of action of tetradecylbenzene in biological systems. However, its potential role in membrane studies could involve its interaction with the lipid bilayer through its hydrophobic chain, potentially affecting membrane fluidity or protein-lipid interactions [].

  • Toxicity: Data on the specific toxicity of tetradecylbenzene is limited. However, structurally similar alkylbenzenes can exhibit mild to moderate skin and eye irritation [].
  • Flammability: Flammable liquid with a flash point likely below room temperature [].
  • Reactivity: May react with strong oxidizing agents.

Please Note:

  • The information on the mechanism of action is based on the general properties of tetradecylbenzene and its potential application in membrane research. Further research is needed to understand its specific mechanism in biological systems.
  • Safety information is indicative and should not be considered exhaustive. Always consult Safety Data Sheets (SDS) before handling tetradecylbenzene.
Typical of alkylbenzenes:

  • Halogenation: Substitution at the benzene nucleus can occur through halogenation, often facilitated by an acid catalyst.
  • Nitration: Similar to halogenation, nitration can also occur under specific conditions.
  • Reactions with Bases: The compound can react exothermically with bases and diazo compounds, indicating its potential for further chemical transformations .

Tetradecylbenzene can be synthesized through several methods:

  • Alkylation of Benzene: A common method involves the Friedel-Crafts alkylation of benzene with tetradecyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
  • Direct Synthesis: Another approach may involve the direct coupling of tetradecane with benzene under specific conditions that favor the formation of the alkylbenzene structure.

These methods highlight its synthetic versatility within organic chemistry.

Tetradecylbenzene finds applications in various fields:

  • Surfactants: It is used in the formulation of surfactants due to its hydrophobic properties.
  • Lubricants: The compound serves as a base oil in lubricant formulations.
  • Chemical Intermediates: Tetradecylbenzene can act as an intermediate in the synthesis of other organic compounds.

Its unique structure allows it to play a significant role in enhancing product performance across these applications.

Tetradecylbenzene shares structural similarities with other alkylbenzenes. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
DodecylbenzeneC18H30C_{18}H_{30}Shorter alkyl chain; lower boiling point
HexadecylbenzeneC22H38C_{22}H_{38}Longer alkyl chain; higher viscosity
OctadecylbenzeneC26H42C_{26}H_{42}Even longer chain; used in specialty lubricants

Tetradecylbenzene's unique tetradecyl group provides a balance between hydrophobicity and molecular size, making it suitable for various industrial applications while differentiating it from shorter or longer-chain analogs.

Catalytic Synthesis Approaches

HF/USY Catalyst Systems

The most effective method for synthesizing tetradecylbenzene involves the alkylation of benzene with tetradecene using supported HF/USY (hydrogen fluoride on ultrastable Y zeolite) catalysts. Research has demonstrated impressive results with this approach under optimized conditions.

In a fixed-bed microreactor study, researchers achieved 98.54% tetradecene conversion with 52.68% 2-position alkylation selectivity using the following parameters:

  • Fluorine loading: 6.0% (mass fraction)
  • Catalyst calcination temperature: 300°C
  • Reaction temperature: 140°C
  • Space velocity: 3.0 h⁻¹
  • Benzene:olefin molar ratio: 10:1

The HF/USY catalyst demonstrated excellent stability and maintained high activity throughout extended operation periods, making it particularly suitable for industrial applications.

Friedel-Crafts Alkylation Process

The classical Friedel-Crafts alkylation remains a fundamental approach for tetradecylbenzene synthesis. This reaction involves benzene and a tetradecyl halide (typically chloride) with aluminum chloride (AlCl₃) as a catalyst.

The mechanism proceeds through these steps:

  • Formation of a tetradecyl carbocation intermediate via Lewis acid-halide interaction
  • Electrophilic attack on the benzene ring
  • Deprotonation to restore aromaticity and regenerate the catalyst

The reaction equation can be represented as:

C₆H₆ + C₁₄H₂₉Cl + AlCl₃ → C₆H₅C₁₄H₂₉ + HCl + AlCl₃

This approach is particularly valuable for laboratory-scale synthesis but faces challenges in industrial settings due to catalyst disposal issues and corrosion concerns.

ZnCrOx/Beta Bifunctional Catalyst Systems

An innovative approach for alkylbenzene synthesis employs ZnCrOx/beta bifunctional catalysts, which enable the direct synthesis from benzene and syngas (CO/H₂).

In this two-step process:

  • Methanol is formed as an intermediate on ZnCrOx sites
  • The methanol diffuses to acidic sites on beta-zeolite crystallites
  • Alkylation occurs between methanol derivatives and benzene

The optimal catalyst composition (ZnCrOx/beta-11 = 1:3 w/w) achieved 40.72% benzene conversion and 62.40% CO conversion with high alkylbenzene selectivity, though catalyst deactivation through coking remains a challenge.

Catalyst TypeReaction ConditionsTetradecene ConversionSelectivityAdvantagesLimitations
HF/USY140°C, 10:1 benzene:olefin ratio98.54%52.68% to 2-LABHigh activity, stabilityHF handling hazards
AlCl₃ (Friedel-Crafts)Room temperature to 80°C85-95%Varies with conditionsSimple processCatalyst disposal, corrosion
ZnCrOx/Beta300-350°C, high pressure40.72% benzene conversionHigh alkylbenzene selectivityDirect synthesis from syngasCatalyst deactivation

Functionalization and Derivatization Strategies

Tetradecylbenzene serves as a versatile platform for numerous functionalization reactions, yielding derivatives with diverse applications.

Sulfonation Processes

Sulfonation represents the most industrially significant functionalization of tetradecylbenzene, producing tetradecylbenzene sulfonic acid, a precursor to valuable surfactants.

Modern continuous sulfonation processes employ:

  • Diluted sulfur trioxide in an inert carrier gas (typically dry air or nitrogen)
  • Precise temperature control to minimize side reactions
  • Rapid quenching to prevent charring and discoloration
  • Multi-stage digestion for complete reaction

The patent literature describes a process where the organic reactant (tetradecylbenzene) and sulfur trioxide are mixed under controlled conditions for no more than 10 seconds before immediate cooling in a quench cooler. This approach yields high-quality sulfonic acids with minimal impurities and excellent color characteristics.

Halogenation Reactions

Bromination of tetradecylbenzene produces valuable intermediates like 1-bromo-4-tetradecylbenzene through electrophilic aromatic substitution.

Two primary approaches are employed:

  • Direct bromination using bromine with iron(III) bromide (FeBr₃) catalysis
  • N-bromosuccinimide (NBS) bromination with radical initiators or Lewis acids

These brominated derivatives serve as versatile intermediates for further functionalization through cross-coupling reactions and nucleophilic substitution processes.

Carbon-Based Solid Acid Catalyst Preparation

An innovative application involves incorporating tetradecylbenzene sulfonic acid into carbon-based solid acid catalysts.

In this process:

  • Starch and tetradecylbenzene sulfonic acid undergo hydrothermal treatment
  • The starch dehydrates to 5-(hydroxymethyl)-2-furaldehyde (HMF)
  • HMF carbonizes and reacts with the sulfonic acid
  • The resulting material contains embedded sulfonic acid groups with high catalytic activity

These catalysts demonstrated excellent performance in esterification reactions, with activity remaining stable after five recycling cycles, highlighting their potential as environmentally friendly alternatives to traditional acid catalysts.

Industrial-Scale Production Challenges and Optimizations

Evolution from HF to Solid Acid Catalysts

The industrial landscape for alkylbenzene production has undergone significant transformation, with linear alkylbenzene (LAB) technology now dominating the market due to superior biodegradability and cost-effectiveness.

Traditional hydrofluoric acid (HF) catalysts are gradually being replaced by solid acid catalysts for several reasons:

  • Environmental safety concerns associated with HF handling
  • Reduced corrosion of equipment
  • Improved economics through catalyst reusability
  • Enhanced product quality control

The challenge in developing effective solid catalysts lies in controlling side reactions and carbonaceous deposit formation while maintaining catalyst stability over extended production cycles.

Process Integration and Optimization

Modern tetradecylbenzene production integrates:

  • Dehydrogenation of n-paraffins to n-olefins
  • Alkylation of benzene with the resulting olefins
  • Downstream processing for product purification

Key process challenges include:

  • Preventing olefin skeletal isomerization
  • Minimizing oligomerization reactions
  • Controlling catalyst deactivation
  • Ensuring efficient heat management

Environmental Considerations in Manufacturing

Environmental aspects of tetradecylbenzene production require careful attention due to its potential environmental fate when released through industrial waste streams.

Research indicates that:

  • Tetradecylbenzene is immobile in soil (Koc = 1.6×10⁶)
  • It readily biodegrades in aquatic environments (half-lives: 4.3-11.4 days)
  • Atmospheric degradation occurs through hydroxyl radical reactions (half-life: 16.8 hours)
  • Bioconcentration potential is low (BCF = 4.71)

These factors influence manufacturing facility design, waste treatment processes, and regulatory compliance strategies for tetradecylbenzene production facilities.

Physical Description

Tetradecylbenzene is a colorless liquid with a mild odor. Floats on water. (USCG, 1999)

XLogP3

9.9

Boiling Point

678 °F at 760 mm Hg (USCG, 1999)
359.0 °C
359 °C

Density

0.855 at 68 °F (USCG, 1999)
0.8549 @ 20 °C/4 °C

LogP

9.95 (LogP)

Melting Point

61 °F (USCG, 1999)
16.0 °C
16.15 °C

UNII

I0Y9J0O95A

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard]

Vapor Pressure

2.38e-05 mmHg
2.38X10-5 mm Hg @ 25 °C

Pictograms

Health Hazard

Health Hazard

Other CAS

1459-10-5

Wikipedia

Tetradecylbenzene

Methods of Manufacturing

CAN BE PRODUCED IN LINEAR ALKYLBENZENE MIXTURES BY REACTION OF BENZENE WITH MONOCHLOROPARAFFIN MIXTURES (ALUMINUM CHLORIDE CATALYST COMPLEX) OR INTERNAL OLEFIN MIXTURES (HYDROGEN FLUORIDE CATALYST)-C12 CHAIN LENGTHS USUALLY PREDOMINATE

General Manufacturing Information

Benzene, tetradecyl-: ACTIVE

Dates

Modify: 2023-08-15

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